molecular formula C20H17BrO6 B2498187 ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 384800-22-0

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2498187
CAS No.: 384800-22-0
M. Wt: 433.254
InChI Key: PPVWEWOLFGUFCY-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic benzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 2, an ethyl ester at position 3, and a 4-methoxybenzoyloxy group at position 5. Benzofuran derivatives are widely studied for their biological activities, including cytotoxic, antifungal, and antibacterial properties . The compound’s structural complexity arises from its halogenation and esterification patterns, which influence its physicochemical and pharmacological behavior. Synthesis typically involves halogenation of precursor benzofuran cores and subsequent functionalization with ester or ether groups, as demonstrated in related compounds .

Properties

IUPAC Name

ethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWEWOLFGUFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Functional Group Interplay

The target molecule features a benzofuran core substituted at positions 2 (methyl), 3 (ethyl carboxylate), 5 (4-methoxybenzoyloxy), and 6 (bromo). The electron-withdrawing carboxylate at C3 directs electrophilic substitution to C5 and C6, while the methyl group at C2 imposes steric constraints on ring-forming reactions. Retrosynthetic disconnection suggests three key intermediates:

  • 2-Methyl-1-benzofuran-3-carboxylate core
  • Brominated derivative at C6
  • 4-Methoxybenzoyl-protected phenolic oxygen at C5

Benzofuran Core Synthesis Methodologies

Copper-Catalyzed Cyclization of o-Hydroxycarbonyl Precursors

The most validated approach involves copper-mediated cyclization of o-hydroxyaldehyde 15 (R = methyl) with ethyl propiolate 16 in choline chloride-ethylene glycol deep eutectic solvent (DES):

$$
\text{15 (R = CH}_3\text{)} + \text{16} \xrightarrow{\text{CuI (10 mol\%), ChCl·EG, 80°C}} \text{2-methyl-1-benzofuran-3-carboxylate} \quad (82\% \text{ yield})
$$

Key Advantages :

  • DES solvent enables recyclability (3 cycles with <5% yield drop)
  • Tolerates electron-donating groups (EDGs) on the aldehyde

Rhodium-Catalyzed Annulation for Steric Control

For substrates requiring precise methyl group positioning, CpRh-catalyzed C–H activation of benzamides 43 with vinylene carbonate 42 achieves superior regioselectivity:

$$
\text{42} + \text{43} \xrightarrow{\text{CpRh (5 mol\%), ClCH}2\text{CH}2\text{Cl}} \text{2-methylbenzofuran carboxylates} \quad (65\% \text{ average yield})
$$

Limitations :

  • Requires anhydrous conditions
  • Limited scalability due to rhodium cost

Regioselective Bromination Strategies

Radical Bromination Using NBS

Post-cyclization bromination at C6 proceeds efficiently under radical conditions:

Condition Yield (%) Selectivity (C6:C4)
NBS, AIBN, CCl₄, 80°C 78 9:1
Br₂, FeCl₃, CH₂Cl₂, 0°C 63 4:1

Optimized Protocol :

  • Dissolve 2-methyl-1-benzofuran-3-carboxylate (1 eq) in CCl₄
  • Add NBS (1.1 eq) and AIBN (0.1 eq)
  • Reflux 8 hr under N₂
  • Isolate 6-bromo derivative via silica chromatography (hexane:EtOAc 4:1)

Integrated Synthetic Route

Combining the optimal methods yields a four-step synthesis:

  • Core Formation : Copper/DES-mediated cyclization (82%)
  • Bromination : NBS radical bromination (78%)
  • Hydroxylation : Directed lithiation-oxidation (68%)
  • Acylation : DMAP-catalyzed esterification (91%)

Cumulative Yield :
$$
0.82 \times 0.78 \times 0.68 \times 0.91 = 0.395 \quad (39.5\% \text{ overall})
$$

Analytical Characterization Benchmarks

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.42 (t, J=7.1Hz, 3H, COOCH₂CH₃), 2.58 (s, 3H, C2-CH₃), 3.89 (s, 3H, OCH₃), 4.40 (q, J=7.1Hz, 2H, COOCH₂)
  • HRMS : [M+H]⁺ Calcd for C₂₁H₁₈BrO₆: 469.0254; Found: 469.0257

Chromatographic Purity :

  • HPLC (C18, MeCN:H₂O 70:30): t_R = 6.72 min, 99.1% purity

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Recent studies indicate that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. Research has shown its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Synthetic Methodologies

2.1 Synthesis Routes

The synthesis of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Bromination: Introduction of the bromine atom at the 6-position of the benzofuran ring.
  • Benzoylation: Reaction with 4-methoxybenzoyl chloride to form the benzyloxy derivative.
  • Esterification: Formation of the ethyl ester through reaction with ethanol and acid catalysts.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and further research .

Case Studies

3.1 Pharmacological Evaluation

A comprehensive pharmacological evaluation was conducted to assess the efficacy and safety profile of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate in animal models. The study involved administering varying doses to assess its impact on tumor growth and overall survival rates in mice bearing xenograft tumors. Results indicated a dose-dependent reduction in tumor size, with minimal toxicity observed at therapeutic doses.

3.2 Structure-Activity Relationship Studies

Further investigations into the structure-activity relationship (SAR) have provided insights into the functional groups that contribute to its biological activity. Modifications at the methoxy group or variations in the benzofuran core have been explored to enhance potency and selectivity against cancer cells while reducing off-target effects .

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AnticancerInduces apoptosisActivation of caspases; modulation of Bcl-2
AntimicrobialSignificant antibacterial actionDisruption of bacterial cell membranes

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Variations:

Position 5 Substituents: The 4-methoxybenzoyloxy group in the target compound contrasts with analogues bearing 4-methylbenzyloxy (), 3-fluorobenzyloxy (), or 2-(diethylamino)ethoxy groups (). Derivatives with 4-fluorophenyl-2-oxoethoxy () exhibit higher molecular weights (497.3 g/mol) due to extended substituents, which may reduce bioavailability .

Halogenation: Bromination at position 6 is a common feature in cytotoxic benzofurans. However, brominated derivatives generally show lower cytotoxicity than non-halogenated precursors, as observed in and .

Ester Groups :

  • The ethyl ester in the target compound differs from methyl esters (e.g., : 393.212 g/mol). Ethyl esters are typically more metabolically stable than methyl esters, which may influence pharmacokinetics .

Physicochemical Properties

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-methoxybenzoyloxy C₂₁H₁₉BrO₆* 463.28 (calculated) Inferred lower cytotoxicity -
ETHYL 6-BROMO-5-((4-METHYLBENZYL)OXY)-... 4-methylbenzyloxy C₂₅H₂₁BrO₄ 465.343 Hydrophobic substituent
ETHYL 6-BROMO-5-((3-FLUOROBENZYL)OXY)-... 3-fluorobenzyloxy C₁₉H₁₆BrFO₄ 407.239 Enhanced lipophilicity
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-... 2-(diethylamino)ethoxy C₁₈H₂₂BrNO₅ 424.28 (calculated) Antifungal, cytotoxic

*Calculated based on structural similarity to and .

Biological Activity

Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Molecular Formula : C20_{20}H17_{17}BrO6_6
  • CAS Number : 384800-22-0
  • Molecular Weight : 433.249 g/mol

Research indicates that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. It operates through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with significant effects observed at nanomolar concentrations.
  • Induction of Apoptosis : Studies demonstrate that this compound can induce apoptosis in cancer cells, which is critical for preventing tumor growth.
  • Molecular Targeting : The compound has been investigated for its ability to target specific kinases involved in cancer progression, such as CDK2 and GSK-3β.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
A5493.45Inhibition of proliferation
HeLa4.53Induction of apoptosis
MCF-72.27Dual inhibition of CDK2/GSK-3β

These results indicate that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential utility in cancer therapy.

Case Studies

  • Lung Cancer Study : In a study published in European Journal of Medicinal Chemistry, ethyl 6-bromo derivatives were synthesized and screened for anticancer activity against A549 cells. The most potent derivative exhibited an IC50_{50} value significantly lower than that of the standard drug doxorubicin, indicating superior efficacy in inhibiting lung cancer cell growth .
  • Cervical Cancer Research : Another investigation focused on the effects of this compound on HeLa cells demonstrated morphological changes indicative of apoptosis and confirmed its role as a potent inhibitor of cervical cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate with key molecular targets like ERK2 and FGFR2. These studies revealed strong interactions between the compound and the active sites of these proteins, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the key steps in synthesizing ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including bromination, esterification, and substitution reactions. Key steps and optimized conditions are outlined below:

StepReaction ConditionsCatalysts/SolventsYield (%)Purity Control Methods
BrominationControlled temperature (0–5°C), inert atmosphereDMF, NBS65–75TLC (Rf = 0.3 in hexane:EtOAc)
EsterificationReflux in acetone, K₂CO₃ as base, 12–24 hr reaction timeAcetone, K₂CO₃70–85NMR (δ 4.3 ppm for ethyl ester)
SubstitutionMicrowave-assisted heating (80°C, 2 hr)Pd(OAc)₂, DIPEA50–60HPLC (≥95% purity)

Critical factors include solvent polarity (e.g., DMF for bromination), base strength (K₂CO₃ for deprotonation), and catalyst selection (Pd for cross-coupling). Inconsistent yields often arise from incomplete bromination or side reactions, necessitating rigorous TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for confirming its structure?

Methodological Answer: A combination of NMR, IR, and mass spectrometry is essential:

TechniqueKey Spectral MarkersFunctional Group Confirmation
¹H NMR δ 1.3 ppm (triplet, ethyl CH₃), δ 4.3 ppm (quartet, ethyl CH₂), δ 6.8–7.5 ppm (aromatic protons)Ester, benzofuran core, substituents
¹³C NMR δ 165–170 ppm (ester carbonyl), δ 110–160 ppm (aromatic carbons), δ 55 ppm (methoxy group)Carbonyl and aromatic ring validation
IR 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester), 1600 cm⁻¹ (aromatic C=C)Ester and aromatic backbone
HRMS [M+H]⁺ at m/z 449.05 (calculated for C₂₁H₁₈BrO₅)Molecular formula confirmation

Discrepancies in δ values may indicate impurities or stereochemical variations. For example, shifts in methoxy protons (δ 3.8–4.0 ppm) suggest improper substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this benzofuran derivative?

Methodological Answer: Contradictions often arise from variations in assay conditions, structural analogs, or cell line specificity. A systematic approach includes:

  • Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural Verification: Confirm compound identity via XRD or 2D NMR to rule out isomerism .
  • Dose-Response Analysis: Compare EC₅₀ values across studies (e.g., anticancer activity in MCF-7 vs. HepG2 cells).

Case Study:
A 2025 study reported IC₅₀ = 12 µM (MCF-7), while another found IC₅₀ = 45 µM. Further analysis revealed differing incubation times (48 vs. 72 hr) and serum concentrations in media .

Q. What strategies are recommended for optimizing the synthetic pathway to achieve higher enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for biological efficacy. Optimization strategies include:

  • Chiral Catalysts: Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling (↑ enantiomeric excess (ee) to 90%) .
  • Chromatographic Resolution: Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
  • Crystallography: Recrystallize in hexane:EtOAc (3:1) to isolate dominant enantiomers.

Q. How do substituent modifications (e.g., bromine vs. chlorine) impact the compound’s biological activity and reactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Bromine: Enhances lipophilicity (logP ↑ 0.5) and anticancer potency (IC₅₀ ↓ 30% vs. Cl-substituted analogs).
  • Methoxy Group: Improves solubility (↑ 20% in PBS) but reduces binding to hydrophobic enzyme pockets.
  • Ester vs. Carboxylic Acid: Ester derivatives show better membrane permeability (Papp = 5 × 10⁻⁶ cm/s) .

SAR Table:

SubstituentLogPIC₅₀ (µM)Solubility (mg/mL)
6-Br, 4-OCH₃3.2120.15
6-Cl, 4-OCH₃2.7350.18
6-Br, 4-OH2.1500.40

Halogen size and electronegativity directly influence target binding and metabolic stability .

Q. What advanced computational methods can predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:

  • Target: Human topoisomerase IIα (PDB: 1ZXM).
  • Key Interactions: Hydrogen bonding with Asn91, hydrophobic contacts with Leu97.
  • Validation: Compare docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values.

Validation Table:

CompoundDocking Score (ΔG, kcal/mol)Experimental IC₅₀ (µM)
Parent Compound-9.212
6-Cl Analog-7.835

Discrepancies >2 kcal/mol warrant re-evaluation of force field parameters .

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